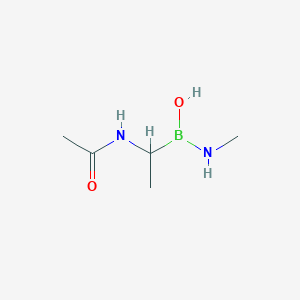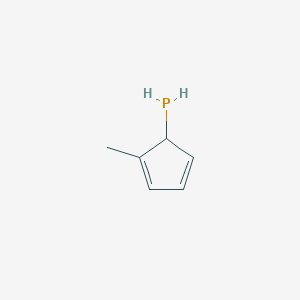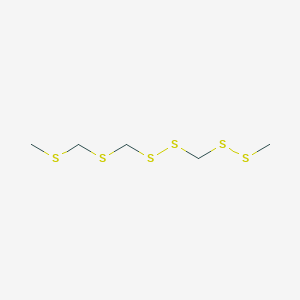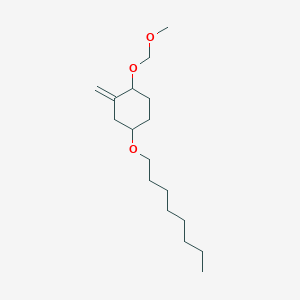
Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- is an organic compound with a complex structure It is a derivative of cyclohexane, featuring multiple functional groups including methoxymethoxy, methylene, and octyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- typically involves multiple steps. One common method is the alkylation of cyclohexane derivatives with appropriate reagents to introduce the methoxymethoxy and octyloxy groups. The reaction conditions often require the use of strong bases and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield cyclohexane derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethoxy and octyloxy groups can interact with hydrophobic and hydrophilic regions of proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, 1,1-dimethoxy-: Similar in structure but lacks the methylene and octyloxy groups.
1-Methoxycyclohexane: Contains a methoxy group but lacks the complexity of the target compound.
Cyclohexane, (1-methylbutyl)-: Another derivative with different substituents.
Eigenschaften
CAS-Nummer |
503025-59-0 |
|---|---|
Molekularformel |
C17H32O3 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(methoxymethoxy)-2-methylidene-4-octoxycyclohexane |
InChI |
InChI=1S/C17H32O3/c1-4-5-6-7-8-9-12-19-16-10-11-17(15(2)13-16)20-14-18-3/h16-17H,2,4-14H2,1,3H3 |
InChI-Schlüssel |
NFKAYOXVKHKDLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1CCC(C(=C)C1)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


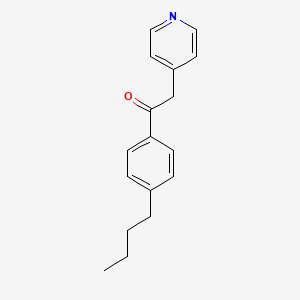
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

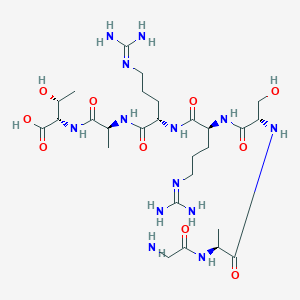
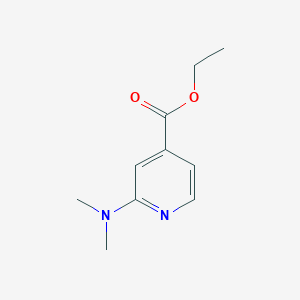
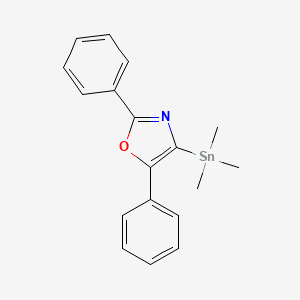
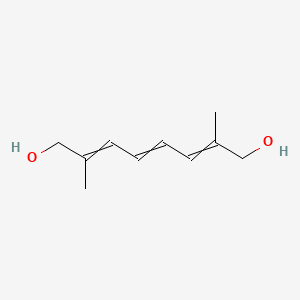
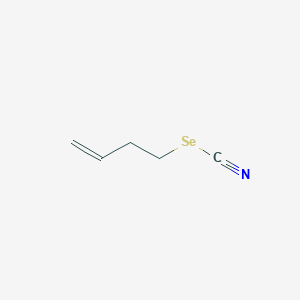
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
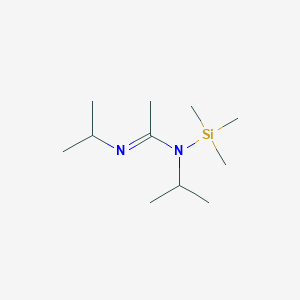
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
